2-methyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a benzamide core linked to a thioether-bearing ethyl group substituted with a 2-oxo-2-((3-(trifluoromethyl)phenyl)amino) moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to electron-deficient properties, favoring interactions with biological targets such as enzymes or receptors involved in apoptosis or kinase signaling .
Properties
IUPAC Name |
2-methyl-N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2S2/c1-11-5-2-3-8-14(11)16(28)24-17-25-26-18(30-17)29-10-15(27)23-13-7-4-6-12(9-13)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEUBSLGSAHIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of thiadiazoles, combined with the trifluoromethyl and benzamide moieties, suggest a diverse range of pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 385.37 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with thiadiazole derivatives, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant activity against various bacterial strains. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited inhibition rates surpassing commercial antibiotics .
- Anticancer Activity : Thiadiazole compounds have been evaluated for their anticancer properties across different cancer cell lines. For example, derivatives have shown decreased viability in human leukemia and solid tumor cells. Specific analogs displayed IC50 values lower than those of standard chemotherapeutics like cisplatin .
Case Studies
- Antimicrobial Efficacy :
- Anticancer Potential :
The mechanism by which thiadiazole derivatives exert their biological effects is multifaceted:
- Inhibition of Enzymatic Activity : Many thiadiazoles act by inhibiting key enzymes involved in DNA synthesis or metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, some derivatives trigger apoptotic pathways, leading to programmed cell death.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and related analogs:
Key Observations :
- Trifluoromethyl vs. Methoxy : The trifluoromethyl group in the target compound increases electron-withdrawing effects, enhancing interactions with hydrophobic pockets in biological targets compared to methoxy-substituted analogs .
- Thioether Linkage : The thioether group in the target compound may improve redox activity, a feature absent in oxadiazole-based analogs like the compound in .
Q & A
Q. What are the optimized synthetic routes for 2-methyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) to form the 1,3,4-thiadiazole ring .
Thioether linkage : Coupling of the thiadiazole intermediate with a 2-oxoethylthio group using nucleophilic substitution (e.g., K₂CO₃ in acetone/DMF) .
Amide bond formation : Reaction with 2-methylbenzoyl chloride in the presence of triethylamine to introduce the benzamide moiety .
Optimization Parameters :
| Parameter | Optimal Conditions | Purpose | References |
|---|---|---|---|
| Solvent | Dimethylformamide (DMF) | Enhances nucleophilicity | |
| Temperature | 60-80°C | Facilitates coupling reactions | |
| Catalyst | Triethylamine | Neutralizes HCl during acylation |
Q. How can researchers confirm the structural identity and purity of the synthesized compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., trifluoromethyl peaks at δ 120-125 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
Q. What preliminary assays are used to assess the compound’s biological activity?
- Methodological Answer :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., ATPase activity) .
- Antimicrobial screening : Broth microdilution to test MIC values against bacterial/fungal strains .
Advanced Research Questions
Q. How to resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Orthogonal assays : Validate results using alternate methods (e.g., ATP depletion assays alongside MTT to confirm cytotoxicity) .
- Purity verification : Re-characterize the compound via HPLC and NMR to rule out batch impurities .
- Dose-response curves : Repeat experiments with extended concentration ranges to confirm reproducibility .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Substituent variation : Modify the benzamide (2-methyl) or trifluoromethylphenyl groups to assess impact on bioactivity .
- Bioisosteric replacement : Replace thiadiazole with oxadiazole or thioether with sulfone to probe electronic effects .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or tubulin .
Q. How to identify the molecular target(s) of this compound in cellular systems?
- Methodological Answer :
- Pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate binding proteins .
- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts via mass spectrometry .
- CRISPR-Cas9 screening : Genome-wide knockout libraries to identify resistance-conferring genes .
Q. What advanced analytical methods quantify the compound in biological matrices (e.g., plasma)?
- Methodological Answer :
- LC-MS/MS : Quantify using a triple quadrupole MS with deuterated internal standards .
- Validation parameters :
| Parameter | Requirement | Reference |
|---|---|---|
| Linearity | R² > 0.99 | |
| LOD/LOQ | ≤1 ng/mL |
Mechanistic and Stability Studies
Q. How to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .
Q. What mechanistic insights can be gained from spectroscopic or crystallographic studies?
- Methodological Answer :
- X-ray crystallography : Resolve binding modes with target proteins (e.g., kinase co-crystals) .
- Fluorescence quenching : Study interactions with DNA/RNA using ethidium bromide displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
